1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride is a chemical compound with the molecular formula C16H24Cl2N2O. It is known for its unique structure, which includes a piperazine ring substituted with a dichlorodimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with 1-bromo-3-chloropropane to form the intermediate 3-(2,4-dichloro-3,5-dimethylphenoxy)propyl bromide. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine
- 1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-ethylpiperazine
- 1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-phenylpiperazine
Uniqueness
1-[3-(2,4-Dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the dichlorodimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[3-(2,4-dichloro-3,5-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O.ClH/c1-12-11-14(16(18)13(2)15(12)17)21-10-4-5-20-8-6-19(3)7-9-20;/h11H,4-10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAZJAVWVVKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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